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Compound of Interest

Compound Name: PROTAC IDO1 Degrader-1

Cat. No.: B10823968

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and experimental protocols for the utilization
of PROTAC IDO1 Degrader-1, a first-in-class potent degrader of Indoleamine 2,3-dioxygenase
1 (IDO1). These guidelines are intended for researchers, scientists, and professionals involved
in drug development and cancer immunotherapy research.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that plays a
significant role in tumor immune evasion by catalyzing the degradation of the essential amino
acid tryptophan.[1][2][3][4][5] This metabolic activity leads to the suppression of effector T cells
and the activation of regulatory T cells, thereby creating a tolerant tumor microenvironment.[1]
[6] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by
inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.
[7][8][9][10] PROTAC IDO1 Degrader-1 is a heterobifunctional molecule that recruits the
Cereblon (CRBN) E3 ubiquitin ligase to the IDOL1 protein, leading to its ubiquitination and
subsequent degradation by the proteasome.[7][8][11] This approach not only abrogates the
enzymatic function of IDO1 but also eliminates its non-enzymatic scaffolding functions, offering
a more comprehensive inhibition of its pro-tumorigenic activities.[7][8][10][12]

Quantitative Data Summary
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The following tables summarize the quantitative data for PROTAC IDO1 Degrader-1 and other

notable IDO1 PROTACS, providing key metrics for their degradation and inhibitory activities.

Table 1: Degradation Potency and Efficacy of IDO1 PROTACs

Compound/ . E3 Ligase Reference(s
DC50 Dmax Cell Line ]
PROTAC Recruited )
PROTAC
IDO1
2.84 uM 93% HelLa Cereblon [11][13]
Degrader-1
(2c)
NU227326 5nM - u87 (GBM) Cereblon [12]
68% (at 300
Analog 20 - M) ug7 (GBM) Cereblon [12][14]
n
88% (at 100
Analog 21 - u87 (GBM) Cereblon [12][14]

nM)

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum

percentage of target protein degradation. -: Data not available from the provided search results.

Signaling Pathways

The degradation of IDO1 by PROTACSs impacts downstream signaling pathways that are

crucial for immune suppression in the tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10823968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

